N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034547-97-0
VCID: VC4750287
InChI: InChI=1S/C12H18N2O2S/c1-10(15)13-9-11(12-3-2-6-16-12)14-4-7-17-8-5-14/h2-3,6,11H,4-5,7-9H2,1H3,(H,13,15)
SMILES: CC(=O)NCC(C1=CC=CO1)N2CCSCC2
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide

CAS No.: 2034547-97-0

Cat. No.: VC4750287

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35

* For research use only. Not for human or veterinary use.

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide - 2034547-97-0

Specification

CAS No. 2034547-97-0
Molecular Formula C12H18N2O2S
Molecular Weight 254.35
IUPAC Name N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide
Standard InChI InChI=1S/C12H18N2O2S/c1-10(15)13-9-11(12-3-2-6-16-12)14-4-7-17-8-5-14/h2-3,6,11H,4-5,7-9H2,1H3,(H,13,15)
Standard InChI Key NUVBSKNDVLAYPU-UHFFFAOYSA-N
SMILES CC(=O)NCC(C1=CC=CO1)N2CCSCC2

Introduction

1. Introduction to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide is a synthetic organic compound characterized by a furan ring, a thiomorpholine moiety, and an acetamide functional group. Each structural component contributes to its potential biological and chemical properties:

  • Furan Ring: A five-membered aromatic ring containing oxygen, often associated with bioactivity due to its electron-rich nature.

  • Thiomorpholine Moiety: A sulfur-containing heterocyclic structure that can enhance solubility and binding to biological targets.

  • Acetamide Group: A functional group that may influence hydrogen bonding and molecular stability.

This compound likely belongs to a class of heterocyclic derivatives studied for pharmaceutical applications, including antimicrobial, anticancer, or antioxidant properties.

3. Synthesis Pathways

The synthesis of compounds like this typically involves multi-step organic reactions:

  • Furan Derivative Preparation: The furan ring can be functionalized at specific positions using electrophilic substitution reactions.

  • Thiomorpholine Introduction: Thiomorpholine is incorporated via nucleophilic substitution or condensation reactions.

  • Acetamide Formation: The acetamide group is introduced through amidation reactions using acetic anhydride or acetyl chloride.

4. Potential Applications

Compounds with similar structures have been explored for various biological activities:

Antimicrobial Activity

Heterocyclic compounds containing furan and sulfur groups are known for their antimicrobial properties against Gram-positive and Gram-negative bacteria.

Antioxidant Activity

Furan derivatives often exhibit free radical scavenging activity due to their aromatic nature.

Anticancer Potential

Acetamide-containing molecules have been studied for their ability to inhibit tumor cell growth by interacting with cellular enzymes or DNA.

5. Research Gaps and Future Directions

While structural analogs of this compound have been studied extensively, specific data on N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide is lacking. Future research could focus on:

  • Biological Screening: Evaluating antimicrobial, antioxidant, and anticancer activities.

  • Molecular Docking Studies: Investigating binding interactions with enzymes or receptors.

  • Toxicity Studies: Assessing safety profiles in vitro and in vivo.

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